molecular formula C15H22BrNO3 B7988086 Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

Cat. No.: B7988086
M. Wt: 344.24 g/mol
InChI Key: ZRFWWNXCGHWOTD-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a hydroxypropyl group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl bromide and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-bromophenyl)carbamate
  • Tert-butyl (4-bromobutyl)carbamate
  • Tert-butyl 4-bromobenzyl(methyl)carbamate

Uniqueness

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is unique due to the presence of both a hydroxypropyl group and a bromobenzyl group. This combination allows for diverse chemical reactivity and biological interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-[(4-bromophenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-12(10-18)8-11-4-6-13(16)7-5-11/h4-7,12,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFWWNXCGHWOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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